molecular formula C18H18FN3O4 B2942395 2-(acetylamino)-N~1~-(4-fluorophenyl)-N~3~-(4-methoxyphenyl)malonamide CAS No. 866018-01-1

2-(acetylamino)-N~1~-(4-fluorophenyl)-N~3~-(4-methoxyphenyl)malonamide

Cat. No.: B2942395
CAS No.: 866018-01-1
M. Wt: 359.357
InChI Key: BSLJKVBWJLKNOC-UHFFFAOYSA-N
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Description

2-(Acetylamino)-N~1~-(4-fluorophenyl)-N~3~-(4-methoxyphenyl)malonamide is a malonamide derivative featuring a central malonyl core substituted with an acetylamino group at the 2-position and aromatic rings at the N~1~ and N~3~ positions. The 4-fluorophenyl and 4-methoxyphenyl substituents introduce distinct electronic and steric properties.

Properties

IUPAC Name

2-acetamido-N-(4-fluorophenyl)-N'-(4-methoxyphenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4/c1-11(23)20-16(17(24)21-13-5-3-12(19)4-6-13)18(25)22-14-7-9-15(26-2)10-8-14/h3-10,16H,1-2H3,(H,20,23)(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLJKVBWJLKNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NC1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The primary result of the action of this compound is an increase in dopaminergic neurotransmission. This can lead to a variety of effects, depending on the specific dopaminergic pathways involved. For example, it may lead to increased alertness, attention, and cognitive performance, as well as changes in mood.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of malonamides and acetamides with aromatic substitutions. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight logP Key Properties/Observations Evidence Source
2-(4-Fluorophenyl)-N-(4-methoxyphenyl)acetamide 4-Fluorophenyl (C2), 4-Methoxyphenyl (N) 259.28 2.92 Moderate lipophilicity; hydrogen-bonding capacity due to acetamide group
2-(Acetylamino)-N~1~-(4-isopropylphenyl)-N~3~-(4-methoxybenzyl)malonamide 4-Isopropylphenyl (N~1~), 4-Methoxybenzyl (N~3~) Increased steric bulk from isopropyl; potential reduced solubility
3-Chloro-N-phenyl-phthalimide Chloro (C3), Phenyl (N) 243.66 High purity required for polymer synthesis; electron-withdrawing Cl enhances reactivity
4-Phenylethynylquinazolines (e.g., 6l) 4-Methoxyphenyl (C2), 4-Fluorophenyl (C6/C8) Red-shifted emission in polar solvents; electron-donating methoxy enhances ICT*

*ICT: Intramolecular Charge Transfer

Key Comparative Insights

Electronic Effects :

  • The 4-methoxyphenyl group (electron-donating) in the target compound likely enhances π-electron delocalization, similar to quinazoline derivatives (e.g., compound 6l in ). This group stabilizes charge-transfer states, as seen in red-shifted emission spectra in polar solvents .
  • The 4-fluorophenyl group (electron-withdrawing) may reduce electron density at the malonamide core, analogous to chloro-substituted phthalimides (), which are used in high-purity polymer synthesis due to their reactivity .

Solubility and Lipophilicity: Compared to 2-(4-fluorophenyl)-N-(4-methoxyphenyl)acetamide (logP = 2.92, ), the target malonamide’s additional acetylamino group could increase hydrogen-bonding capacity, improving aqueous solubility despite higher molecular weight.

Steric Considerations :

  • Substitutions like 4-isopropylphenyl () introduce steric hindrance, which may reduce binding affinity in biological systems. In contrast, the target compound’s fluorophenyl and methoxyphenyl groups balance steric and electronic effects for optimal molecular interactions.

Emission and Spectroscopic Behavior :

  • Derivatives with methoxy and fluoro groups (e.g., quinazoline 6h in ) exhibit solvent-dependent emission shifts due to ICT. The target compound may display similar polarity-sensitive behavior, making it a candidate for fluorescence-based applications .

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